molecular formula C7H12BrFO B2604800 4-(2-Bromo-1-fluoroethyl)oxane CAS No. 1781442-89-4

4-(2-Bromo-1-fluoroethyl)oxane

Cat. No. B2604800
CAS RN: 1781442-89-4
M. Wt: 211.074
InChI Key: WRLZHOBSOMYXBG-UHFFFAOYSA-N
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Description

4-(2-Bromo-1-fluoroethyl)oxane is a chemical compound with the CAS Number: 1781442-89-4 . It has a molecular weight of 211.07 and consists of 12 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-bromo-1-fluoroethyl)tetrahydro-2H-pyran . The InChI code for this compound is 1S/C7H12BrFO/c8-5-7(9)6-1-3-10-4-2-6/h6-7H,1-5H2 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

A method for synthesizing 8-oxa-2-azaspiro[4.5]decane, utilizing 4-(2-Bromo-1-fluoroethyl)oxane as a starting material, has been developed. This synthesis route opens pathways for the production of significant biologically active molecules, showcasing the compound's utility in medicinal chemistry and drug development processes (Ogurtsov & Rakitin, 2020).

Radiopharmaceuticals Synthesis

Efficient methods for the synthesis of 2-bromo-1-[18F]fluoroethane, derived from this compound, have been developed and successfully integrated into automated systems for the routine synthesis of 18F-fluoroethylated compounds and radiopharmaceuticals. These advancements highlight the compound's significant role in improving diagnostic imaging and treatment monitoring in nuclear medicine (Comagic et al., 2002; Comagic et al., 2001).

Fluoroethylations Enhancements

Research has shown that the yields of radiochemical 18 F-fluorination of several compounds can be significantly increased by utilizing this compound. This finding is pivotal for the optimization of automated syntheses in the production of radiopharmaceuticals, demonstrating the compound's critical role in enhancing fluorination reactions and improving overall efficiency in the synthesis of medically relevant tracers (Bauman et al., 2003).

properties

IUPAC Name

4-(2-bromo-1-fluoroethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrFO/c8-5-7(9)6-1-3-10-4-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLZHOBSOMYXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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